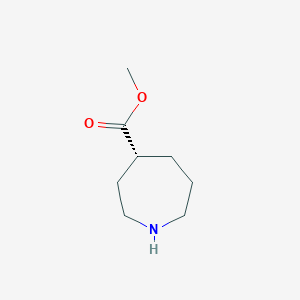

(R)-Methyl azepane-4-carboxylate

Beschreibung

Contextualization within Seven-Membered Nitrogen Heterocycles (Azepanes)

Azepanes are a class of seven-membered heterocyclic compounds that feature a nitrogen atom within the ring structure. slideshare.net Unlike their unsaturated counterparts, azepines, azepanes are saturated. The inherent flexibility of the seven-membered ring allows azepanes to exist in various non-planar conformations, such as the chair and boat forms. slideshare.net This structural characteristic is a key determinant of their chemical reactivity and biological activity.

The synthesis of azepane derivatives is an active area of research in organic chemistry. rsc.orgacs.orgorganic-chemistry.org Various synthetic strategies have been developed to construct this seven-membered ring system, often focusing on methods that allow for precise control over substitution patterns and stereochemistry. rsc.orgacs.org These methods are crucial for accessing a wide array of azepane-containing molecules with diverse properties and applications. acs.org

The introduction of chirality into the azepane scaffold significantly broadens its utility in advanced synthesis. Chiral azepane derivatives serve as valuable intermediates in the synthesis of numerous biologically active natural products and pharmaceutical agents. acs.orgutas.edu.au Their three-dimensional structure is often critical for specific interactions with biological targets.

The development of stereoselective synthetic methods for chiral azepanes is therefore of paramount importance. rsc.org Researchers have devised various approaches to control the stereochemistry of these molecules, enabling the synthesis of specific enantiomers or diastereomers. rsc.org These chiral building blocks are then utilized in the total synthesis of complex molecules, where precise control over stereochemistry is essential for achieving the desired biological activity. wikipedia.org

(R)-Methyl Azepane-4-carboxylate as a Defined Chiral Scaffold

This compound is distinguished by the specific arrangement of atoms around the chiral center at the fourth carbon atom of the azepane ring. This is denoted by the "(R)" designation in its name, which signifies the absolute stereochemistry at this position. The presence of this defined stereocenter is crucial, as it imparts a specific three-dimensional shape to the molecule.

This precise spatial arrangement is fundamental to its application in asymmetric synthesis. When used as a starting material or an intermediate, the (R)-configuration at C-4 can influence the stereochemical outcome of subsequent reactions, allowing for the synthesis of complex target molecules with a high degree of stereochemical purity.

The utility of this compound as a chiral building block is well-documented in the synthesis of complex molecules, most notably in the development of antiviral drugs. A prominent example is its use in some synthetic routes towards oseltamivir, the active ingredient in Tamiflu. wikipedia.orgnih.govnih.gov

Structure

3D Structure

Eigenschaften

Molekularformel |

C8H15NO2 |

|---|---|

Molekulargewicht |

157.21 g/mol |

IUPAC-Name |

methyl (4R)-azepane-4-carboxylate |

InChI |

InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3/t7-/m1/s1 |

InChI-Schlüssel |

BFCUJOACQSXTBK-SSDOTTSWSA-N |

Isomerische SMILES |

COC(=O)[C@@H]1CCCNCC1 |

Kanonische SMILES |

COC(=O)C1CCCNCC1 |

Herkunft des Produkts |

United States |

Conformational Analysis and Dynamics of Azepane 4 Carboxylate Systems

Theoretical and Computational Investigations

Computational chemistry provides powerful tools to map the potential energy surface of flexible molecules like azepane. Through methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can predict the stability and geometry of various conformers.

Quantum chemical calculations have been extensively applied to investigate the structural and electronic properties of azepane and its derivatives. nih.gov Methods like the meta-hybrid M06-2X functional and ab initio MP2 calculations, often paired with basis sets such as 6-311++G(d,p) or aug-cc-pVDZ, are used to perform geometry optimization and determine the energies of stable conformers. nih.gov

For seven-membered heterocycles in general, DFT calculations have successfully identified multiple minima on the potential energy surface corresponding to distinct conformations. researchgate.net Studies on related systems like 1,2,7-thiadiazepane using the B3LYP/cc-pVDZ level of theory have identified twist-chair (TC), twist-boat (TB), boat (B), and chair (C) conformers as energy minima. researchgate.net These theoretical frameworks allow for a detailed examination of the molecular structures and the energy differences between them.

A consistent finding from computational studies on azepane and other seven-membered heterocyclic rings is the predominance of a twist-chair (TC) conformation as the global energy minimum. researchgate.netacs.org DFT calculations predict that twist-chair conformers are significantly lower in energy compared to the corresponding boat and chair forms. researchgate.net

While multiple conformers such as the chair, boat, and various twisted forms are possible, the twist-chair geometry typically represents the most stable state. acs.org The chair conformation is often found to be a transition state rather than a stable minimum. acs.org The relative energies of these conformers determine the conformational equilibrium of the molecule. For instance, in 1,2,7-thiadiazepane, the TC1 conformer was identified as the most stable, highlighting the energetic preference for this specific geometry. researchgate.net

| Conformer Type | Predicted Stability | Reference |

|---|---|---|

| Twist-Chair (TC) | Most Stable (Global Minimum) | researchgate.netacs.org |

| Boat (B) / Twist-Boat (TB) | Less Stable than TC | researchgate.net |

| Chair (C) | Often a Transition State | researchgate.netacs.org |

Ring strain in cycloalkanes arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and transannular strain (non-bonded interactions across the ring). wikipedia.orglibretexts.org While cyclohexane (B81311) can adopt a strain-free chair conformation with ideal 109.5° angles, seven-membered rings like cycloheptane (B1346806) and azepane inherently possess some degree of strain. wikipedia.orglibretexts.org

| Bond | Calculated Angle (MP2/DFT) | Ideal sp³ Angle | Reference |

|---|---|---|---|

| C-C-C | 114.8° - 116.9° | 109.5° | nih.govacs.org |

| C-N-C | ~116.2° | 109.5° | nih.gov |

Experimental Conformational Studies

Experimental techniques provide essential validation for theoretical predictions and offer direct insight into the conformational behavior of molecules in solution. For azepane systems, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

NMR spectroscopy, particularly ¹H NMR, is highly sensitive to the local electronic and spatial environment of atomic nuclei. researchgate.net Parameters such as chemical shifts and scalar coupling constants are averaged over all conformations present at equilibrium. By analyzing these parameters, especially at different temperatures, the preferred conformation and the dynamics of conformational interconversion can be determined. The flexibility of the azepane ring often results in complex spectra that require advanced techniques for full interpretation. researchgate.net

The magnitude of the three-bond coupling constant (³J) between two vicinal protons (H-C-C-H) is directly related to the dihedral angle (φ) between them, a relationship described by the Karplus equation. youtube.com This principle is a cornerstone of conformational analysis in cyclic systems. jeol.com

By measuring the ³JHH values from a ¹H NMR spectrum, one can estimate the corresponding dihedral angles within the azepane ring. jeol.comuci.edu A large coupling constant (typically 11-18 Hz) indicates an anti-periplanar relationship (φ ≈ 180°), characteristic of trans-diaxial protons in a chair-like conformation. youtube.comlibretexts.org Conversely, smaller coupling constants (typically 0-5 Hz) are observed for gauche relationships (φ ≈ 60°), such as axial-equatorial or equatorial-equatorial proton pairs. jeol.com This analysis allows for the detailed mapping of the ring's three-dimensional structure in solution.

| Dihedral Angle (φ) | Proton Relationship | Typical ³JHH Value (Hz) | Reference |

|---|---|---|---|

| ~0° | Syn-periplanar (eclipsed) | ~6-15 (cis-alkene) | libretexts.org |

| ~60° | Gauche (Axial-Equatorial) | ~4 | jeol.com |

| ~90° | Orthogonal | ~0 | uci.edu |

| ~180° | Anti-periplanar (Trans-diaxial) | ~11-18 | youtube.comlibretexts.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Elucidation

Temperature-Dependent NMR Studies for Conformational Equilibria

Variable-temperature (VT) Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the dynamic conformational equilibria in cyclic systems like azepanes. rsc.orgrsc.org This method allows for the quantitative study of the populations of different conformers and the determination of the thermodynamic parameters governing their interconversion. nih.govrsc.org

The principle behind VT-NMR relies on the rate of conformational exchange (e.g., a chair-to-chair ring flip) relative to the NMR timescale. At high temperatures, this exchange is rapid, and the NMR spectrum shows a single set of time-averaged signals for the protons and carbons of the ring. rsc.org As the temperature is lowered, the rate of interconversion decreases. If the temperature is lowered sufficiently to a point below the "coalescence temperature," the exchange becomes slow on the NMR timescale, and separate signals for each distinct conformer can be resolved and quantified. rsc.org

By analyzing the chemical shifts and coupling constants at various temperatures, researchers can determine the equilibrium constant (K) for the conformational equilibrium at each temperature. nih.govrsc.org For instance, studies on substituted cycloalkanes have successfully used the temperature dependence of ¹³C chemical shifts to calculate the enthalpy differences (ΔH) between axial and equatorial conformers. rsc.org A plot of ln(K) versus 1/T (a van 't Hoff plot) allows for the extraction of the standard enthalpy (ΔH°) and entropy (ΔS°) changes associated with the equilibrium. These values are then used to calculate the Gibbs free energy difference (ΔG°), which defines the relative stability of the conformers. rsc.org

In studies of 5-substituted 10,11-dihydrodibenz[b,f]azepines, a related seven-membered ring system, VT ¹H and ¹³C NMR spectroscopy was used to study the ring inversion barriers, demonstrating the utility of this technique for complex heterocyclic scaffolds. rsc.org While the ring inversion for the parent compound was too fast to be measured, the introduction of N-acyl groups slowed the inversion sufficiently to allow for the estimation of the energy barriers. rsc.org

| Compound | Conformational Equilibrium | ΔH (ax-eq) (kcal/mol) | Reference Method |

|---|---|---|---|

| Methylcyclohexane | Axial ⇌ Equatorial | 1.92 | ¹³C NMR Chemical Shift Temperature Dependence rsc.org |

| 3-Methyltetrahydropyran | Axial ⇌ Equatorial | 1.50 | ¹³C NMR Chemical Shift Temperature Dependence rsc.org |

| 4-Methylpiperidine | Axial ⇌ Equatorial | 2.30 | ¹³C NMR Chemical Shift Temperature Dependence rsc.org |

Structural Modifications and Derivatization of R Methyl Azepane 4 Carboxylate

Functionalization at the Azepane Nitrogen Atom

The secondary amine within the azepane ring is a primary site for functionalization due to its nucleophilicity. Modifications at this position can significantly influence the molecule's polarity, basicity, and biological interactions.

N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy to build molecular complexity. One prominent method is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. For instance, (R)-Methyl azepane-4-carboxylate hydrochloride can be coupled with aryl halides, such as 3-bromo-2-chloro-5-(3-methoxypropyl)pyridine, in the presence of a palladium catalyst like Pd₂(dba)₃ and a ligand like Xantphos to yield the corresponding N-aryl azepane. chemicalbook.com

Reductive amination is another effective technique for N-alkylation. This reaction involves the condensation of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a hydride reagent like sodium triacetoxyborohydride (B8407120) to furnish the N-alkylated product. rsc.org

N-acylation involves the introduction of an acyl group to the nitrogen atom, forming an amide linkage. This transformation is typically achieved by reacting the amine with acylating agents such as acyl chlorides or anhydrides. N-acylation can be crucial for kinetic resolution processes, where a chiral catalyst is used to selectively acylate one enantiomer of a racemic mixture, allowing for the separation of enantiomerically pure compounds. acs.org

Table 1: Examples of N-Alkylation Reactions

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Methyl azepane-4-carboxylate HCl | 3-bromo-2-chloro-5-(3-methoxypropyl)pyridine, Cs₂CO₃, Pd₂(dba)₃, Xantphos, Toluene, 110°C | Methyl 1-(2-chloro-5-(3-methoxypropyl)pyridin-3-yl)azepane-4-carboxylate | 31% | chemicalbook.com |

| Deprotected dihalogenated secondary cyclopropylamines | Aldehyde or Ketone, Sodium triacetoxyborohydride, CH₂Cl₂ | N-substituted ring-enlarged cyclic amines | - | rsc.org |

| N-Boc amines | Vinyl azaarenes, Acridine photocatalyst, BF₃·OEt₂ | α-C–H alkylated products | up to 77% | arkat-usa.org |

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the azepane nitrogen to prevent unwanted side reactions. This is achieved by introducing a protecting group. organic-chemistry.orgwikipedia.org Common protecting groups for amines include carbamates like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz). organic-chemistry.org

The Boc group is widely used due to its stability under various conditions and its facile removal under acidic conditions. organic-chemistry.orglibretexts.org For example, N-Boc protected cyclic enamines are used as stable precursors for cyclopropanation reactions. rsc.org After the desired transformation on another part of the molecule, the Boc group can be cleanly removed.

The choice of protecting group is critical and allows for orthogonal protection strategies. This means that multiple functional groups in a molecule can be protected with different groups that can be removed selectively under distinct conditions. For instance, a Boc group (acid-labile) and a Fluorenylmethyloxycarbonyl (Fmoc) group (base-labile) can be used in the same molecule, allowing for the deprotection of one while the other remains intact. organic-chemistry.org

Table 2: Common Protecting Groups for the Azepane Nitrogen

| Protecting Group | Abbreviation | Introduction Reagents | Removal Conditions | Reference |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) | organic-chemistry.orglibretexts.org |

| Benzyloxycarbonyl | Cbz, Z | Benzyl (B1604629) chloroformate | Catalytic hydrogenolysis | organic-chemistry.org |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine) | organic-chemistry.org |

| Tosyl | Ts | Tosyl chloride (TsCl) | Strong acid or reducing agents | wikipedia.org |

Modifications at the Carboxylate Ester Group

The methyl ester at the C4 position is another key handle for derivatization, allowing for the introduction of a wide array of functional groups.

The methyl ester of this compound can be readily hydrolyzed to the corresponding carboxylic acid. This reaction is typically performed under basic conditions, a process known as saponification, using an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or lithium hydroxide (LiOH), often with a co-solvent like methanol (B129727) or THF to ensure solubility. google.comchemspider.com Subsequent acidification of the reaction mixture protonates the carboxylate salt to yield the free carboxylic acid. chemspider.com Acid-catalyzed hydrolysis is also possible but may be less common if other acid-sensitive groups are present in the molecule. google.comorganic-chemistry.org The resulting carboxylic acid is a versatile intermediate for further modifications. sci-hub.se

The carboxylic acid obtained from ester hydrolysis can be converted into a variety of other carbonyl derivatives. Amide bond formation is one of the most important transformations. This is usually achieved by activating the carboxylic acid with a coupling reagent (e.g., DCC, EDC) and then reacting it with a primary or secondary amine. asianpubs.org Alternatively, amides can be formed directly from the carboxylic acid and an ammonium (B1175870) salt under microwave irradiation. asianpubs.org

Hydrazides are synthesized by reacting the methyl ester directly with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), typically by heating the mixture. nih.govresearchgate.net This condensation reaction displaces the methanol to form the corresponding acylhydrazide. nih.govgoogle.com Hydrazides are valuable intermediates for the synthesis of various heterocyclic compounds and have been explored for their biological activities. nih.govresearchgate.net

Table 3: Synthesis of Carbonyl Derivatives from the Ester Group

| Transformation | Starting Material | Reagents and Conditions | Product | Reference |

| Ester Hydrolysis | Methyl Ester | NaOH or LiOH, H₂O/MeOH | Carboxylic Acid | google.comchemspider.com |

| Amide Formation | Carboxylic Acid | Amine, Coupling agent (e.g., EDC, DCC) | Amide | asianpubs.org |

| Hydrazide Formation | Methyl Ester | Hydrazine hydrate, Heat | Hydrazide | nih.govgoogle.com |

Substitution Patterns on the Azepane Ring

Introducing substituents directly onto the carbon skeleton of the azepane ring is a more complex challenge but offers a powerful way to modulate the three-dimensional shape and properties of the molecule. While direct C-H functionalization on the this compound scaffold is not widely reported, synthetic strategies often involve constructing the substituted azepane ring from acyclic or smaller cyclic precursors.

One approach involves the synthesis of functionalized azepanes through ring-expansion reactions. For example, bicyclic aminocyclopropane derivatives can undergo ring-opening to generate halogen-substituted tetrahydro-1H-azepine derivatives. rsc.org Another strategy is the use of tandem reactions, such as the copper(I)-catalyzed tandem amination/cyclization of functionalized allenynes with amines, which can produce azepane rings with unique substitution patterns, such as trifluoromethyl groups. nih.gov These methods highlight the ongoing efforts to develop robust synthetic routes to access structurally diverse azepane derivatives that are not easily accessible through direct modification of the parent ring system. nih.govrsc.org

Introduction of Additional Chiral Centers

The presence of a pre-existing stereocenter at the C4 position of this compound provides a powerful tool for controlling the stereochemical outcome of subsequent reactions. This principle, known as diastereoselective synthesis, allows for the introduction of new chiral centers with a predictable spatial orientation relative to the C4-substituent.

The primary strategy for introducing new stereocenters onto the azepane ring involves the generation of a nucleophilic center on the carbon framework, typically by deprotonation to form an enolate or a carbanion, followed by reaction with an electrophile. The facial selectivity of the electrophilic attack is influenced by the steric and electronic properties of the existing chiral scaffold, leading to the preferential formation of one diastereomer over others.

A common approach involves the protection of the nitrogen atom, for example with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and to modulate the ring's conformation. The ester group at C4 activates the adjacent α-protons at the C3 and C5 positions. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS), can generate an enolate. This enolate can then be trapped with various electrophiles (e.g., alkyl halides, aldehydes, or azides) to install a new substituent, creating a new chiral center at C3 or C5.

For instance, in a strategy analogous to the diastereoselective synthesis of 4-methylproline derivatives, an Evans asymmetric alkylation approach could be envisioned. nih.gov While specific literature on this compound is limited, studies on similar cyclic amino acid esters demonstrate the feasibility of such transformations. The reaction of an N-protected azepane-4-carboxylate enolate with an electrophile would likely proceed with the electrophile adding to the face of the enolate opposite to the existing C4-substituent to minimize steric hindrance, thus controlling the stereochemistry at the newly formed chiral center.

A notable example in a related system is the highly diastereoselective electrophilic azidation of N-Boc protected proline derivatives to introduce an amino group. nih.gov This method, when applied to an N-protected azepane-4-carboxylate, could theoretically be used to synthesize novel diamino-azepane derivatives, introducing a new stereocenter at C3 or C5 with high diastereoselectivity. The choice of base and azide (B81097) source is critical for optimizing both yield and stereoselectivity. nih.gov

Table 1: Conceptual Strategies for Introducing Chiral Centers

| Position of New Chiral Center | Proposed Reaction | Electrophile Example | Expected Outcome | Analogous System Reference |

| C3 or C5 | Enolate Alkylation | Methyl Iodide (CH₃I) | Diastereoselective formation of a 3- or 5-methyl substituted derivative. | Evans Asymmetric Alkylation nih.gov |

| C3 or C5 | Enolate Azidation | Trisyl Azide | Diastereoselective introduction of an azide group, convertible to an amine. | Proline Azidation nih.gov |

| C2 or C7 | α-Lithiation / Electrophilic Attack | Benzaldehyde | Introduction of a hydroxybenzyl group with potential for diastereocontrol. | N/A |

This table presents conceptual strategies based on established chemical principles, as direct literature examples for this specific substrate are scarce.

Regioselective Functionalization of the Azepane Scaffold

Regioselective functionalization involves targeting a specific atom or position within the this compound molecule for modification, while leaving other potentially reactive sites untouched. The azepane scaffold offers several positions for functionalization: the nitrogen atom (N1) and the carbon atoms of the ring (C2, C3, C5, C6, C7).

N-Functionalization

The secondary amine nitrogen is the most nucleophilic and readily functionalized position on the scaffold. Standard reactions such as N-alkylation and N-acylation can be performed with high regioselectivity.

N-Alkylation: Reaction with alkyl halides (e.g., benzyl bromide, methyl iodide) or reductive amination with aldehydes or ketones provides access to a wide range of N-substituted azepane derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid formed.

N-Acylation: Treatment with acyl chlorides or acid anhydrides in the presence of a base leads to the corresponding N-acyl derivatives (amides). This modification can alter the biological activity and is also a common method for installing a protecting group (e.g., N-Boc, N-Cbz).

N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to attach aryl or heteroaryl groups to the nitrogen atom, significantly increasing molecular complexity.

Table 2: Examples of N-Functionalization Reactions

| Reaction Type | Reagent(s) | Product Type |

| N-Alkylation | Benzyl bromide, K₂CO₃ | N-Benzyl azepane derivative |

| N-Acylation | Acetyl chloride, Et₃N | N-Acetyl azepane derivative |

| N-Arylation | 3-Bromo-2-chloropyridine, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-Pyridinyl azepane derivative |

| Reductive Amination | Acetone, NaBH(OAc)₃ | N-Isopropyl azepane derivative |

C-Functionalization

Functionalization of the carbon backbone is more challenging due to the lower reactivity of C-H bonds compared to the N-H bond. Regioselectivity is governed by the electronic effects of the existing substituents.

Functionalization at C3 and C5: As discussed previously, the positions alpha to the methyl carboxylate group (C3 and C5) are activated towards deprotonation. The generation of an enolate allows for regioselective reactions with electrophiles at these sites. The relative acidity of the C3 and C5 protons can be influenced by the conformation of the ring and the nature of any N-substituent.

Functionalization at C2 and C7: The positions alpha to the nitrogen atom (C2 and C7) can also be targeted. Deprotonation at these sites typically requires an N-protecting group that can direct lithiation, such as a Boc group, and a strong base. The resulting α-amino carbanion can then react with various electrophiles.

Ring Expansion/Rearrangement: In some cases, functionalization can be achieved through ring expansion of smaller piperidine (B6355638) precursors, which allows for the synthesis of azepanes with specific substitution patterns that might be difficult to achieve by direct functionalization. rsc.org This method offers excellent control over both regiochemistry and stereochemistry. rsc.org

Achieving high regioselectivity for C-functionalization often requires careful selection of protecting groups, reagents, and reaction conditions to differentiate between the various C-H bonds of the azepane ring.

Applications of R Methyl Azepane 4 Carboxylate As a Chiral Synthon in Academic Research

Design and Synthesis of Conformationally Constrained Peptidomimetics

The development of peptidomimetics, molecules that mimic the structure and function of natural peptides, is a cornerstone of modern medicinal chemistry. A key strategy in this field is the use of conformationally constrained amino acid surrogates to induce specific secondary structures, such as β-turns and helices, which are often crucial for biological activity. The rigid azepane scaffold of (R)-methyl azepane-4-carboxylate and its derivatives makes it an excellent candidate for this purpose.

Incorporation into Peptide Sequences for Beta-Turn Induction

β-turns are secondary structures that involve four amino acid residues and are critical for the folding and function of many proteins and peptides. Research has demonstrated that azepane-derived quaternary amino acids are effective inducers of β-turns. nih.govuni.lu When incorporated into tetrapeptide models, these constrained residues can effectively stabilize the β-turn conformation. nih.govuni.lu

Molecular modeling, NMR spectroscopy, and X-ray crystallography have been employed to study the conformational effects of incorporating an azepane-derived amino acid into peptide sequences. uni.lunsc.ru Studies have shown that the azepane amino acid is a particularly effective β-turn inducer when placed at the i+1 position of the four-residue turn sequence. nih.govnsc.ru The compatibility of the azepane residue with other amino acids at the i+2 position has also been investigated. While it is effective with residues like alanine, leucine, and serine, branching at the β-carbon of the i+2 side chain, as in valine, can disrupt the formation of the β-turn. nsc.ru

| Peptide Model Position | Azepane Residue Position | Compatible i+2 Residues | Incompatible i+2 Residues | Resulting Structure |

| Tetrapeptide | i+1 | Alanine, Leucine, Serine | Valine, Glutamine, Arginine, Aspartic Acid | Stabilized β-turn |

Modulation of Peptide Secondary Structure

Beyond β-turns, azepane-containing amino acids have also been shown to induce other secondary structures in peptides. Specifically, they have been identified as effective stabilizers of 3₁₀-helices in short peptide sequences. This ability to modulate the secondary structure of peptides is a significant finding, as it expands the toolkit available to medicinal chemists for designing peptidomimetics with specific three-dimensional shapes and, consequently, tailored biological activities. The defined stereochemistry of this compound is crucial in these applications, as the chirality of the incorporated residue can significantly influence the resulting peptide conformation.

Utility in Natural Product Synthesis

The azepane ring is a recurring structural motif in a variety of biologically active natural products, particularly in complex alkaloids. nih.gov The inherent chirality and functionality of this compound make it a highly attractive starting material for the enantioselective synthesis of these molecules.

Scaffold for Diverse Chemical Libraries and Probes

In the quest for new drug candidates and chemical probes to investigate biological processes, the generation of diverse chemical libraries around a central scaffold is a common strategy. The azepane ring system has been recognized as a valuable scaffold in medicinal chemistry due to its presence in numerous approved drugs. uni.lu this compound serves as an excellent starting point for the creation of such libraries.

Protein Degrader Building Blocks

The field of targeted protein degradation (TPD) has revolutionized drug discovery by offering a novel therapeutic modality to eliminate disease-causing proteins. A key technology in this area is the use of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

This compound and its derivatives have proven to be crucial components in the construction of these complex PROTAC molecules. The azepane ring serves as a rigid and non-planar linker or scaffold component, which is critical for orienting the two binding moieties of the PROTAC in a productive ternary complex with the target protein and the E3 ligase. The chirality of the (R)-enantiomer is often essential for achieving the precise three-dimensional arrangement required for effective protein degradation.

A commercially available and widely used derivative is methyl azepane-4-carboxylate hydrochloride . This salt form provides a stable and readily available starting material for the synthesis of more complex degrader building blocks. Researchers can modify the carboxylate group and the secondary amine of the azepane ring to attach linkers and E3 ligase ligands, thereby creating a library of PROTACs for screening and optimization.

| Compound Name | CAS Number | Application in Protein Degradation |

| This compound | 782493-75-8 | Chiral building block for the synthesis of PROTAC linkers and scaffolds. |

| Methyl azepane-4-carboxylate hydrochloride | 1383132-15-7 | Stable precursor for the synthesis of protein degrader building blocks. |

Templates for Ligand Design in Chemical Biology Research

The unique conformational properties of the azepane ring system make this compound an excellent template for the design of novel ligands in chemical biology and medicinal chemistry. The seven-membered ring can adopt a variety of low-energy conformations, allowing it to present substituents in distinct three-dimensional orientations. This structural diversity is a significant advantage in the design of molecules that can selectively interact with the complex binding sites of biological macromolecules such as enzymes and receptors.

The azepane scaffold is considered a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. nih.gov This versatility stems from its ability to be readily functionalized at multiple positions, allowing for the generation of diverse chemical libraries for high-throughput screening.

For instance, research into chiral bicyclic azepanes has revealed their potential in developing potent neuropharmacological agents. researchgate.net In these studies, the azepane core serves as the foundational template upon which further structural modifications are made to optimize binding affinity and selectivity for specific neurotransmitter transporters. This highlights how the inherent chirality and conformational flexibility of the azepane ring can be leveraged to design highly specific and effective therapeutic agents.

The strategic incorporation of the this compound template allows for the exploration of new chemical space and the development of novel probes and drug candidates with improved pharmacological profiles. Its utility as a foundational scaffold underscores its importance in the ongoing quest for new and effective therapeutic interventions.

Advanced Spectroscopic Characterization and Stereochemical Assignment

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the precise elemental composition of a molecule. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds that have the same nominal mass but different chemical formulas. For (R)-Methyl azepane-4-carboxylate, HRMS provides unequivocal confirmation of its molecular formula, C₈H₁₅NO₂. uni.lu The experimentally determined exact mass should closely match the theoretically calculated monoisotopic mass, providing strong evidence for the compound's identity.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₅NO₂ | uni.lu |

| Calculated Monoisotopic Mass | 157.11028 Da | uni.lu |

| Common Adduct (Electrospray) | [M+H]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is employed to identify the functional groups present within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by specific absorption bands corresponding to its key structural features: the secondary amine within the azepane ring and the methyl ester group.

Key expected absorptions include:

A strong, sharp absorption band for the carbonyl (C=O) stretch of the ester group, typically appearing around 1735-1750 cm⁻¹.

A series of bands for the C-O stretching vibrations of the ester group in the 1300-1100 cm⁻¹ region.

Aliphatic C-H stretching vibrations from the CH₂ and CH groups of the azepane ring, usually found just below 3000 cm⁻¹. researchgate.net

A moderate N-H stretching vibration for the secondary amine, expected in the 3300-3500 cm⁻¹ region, which may appear broad.

N-H bending vibrations around 1650-1550 cm⁻¹.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (C=O) | Stretch | 1750 - 1735 | Strong |

| Ester (C-O) | Stretch | 1300 - 1100 | Strong |

| Alkane (C-H) | Stretch | 3000 - 2850 | Medium-Strong |

| Secondary Amine (N-H) | Stretch | 3500 - 3300 | Medium, Broad |

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about electronic transitions within a molecule. This compound lacks an extensive system of conjugated π-electrons or aromatic chromophores. The primary electronic transition is the n→π* transition of the carbonyl group's non-bonding electrons. This transition is typically weak and occurs at a short wavelength (below 220 nm), placing it at the edge of the standard UV-Vis operational range. mdpi.com Therefore, the compound is not expected to exhibit significant absorbance in the 220-800 nm UV-Vis spectrum.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule in solution.

While 1D ¹H and ¹³C NMR provide initial information on the number and type of protons and carbons, 2D NMR techniques are essential for assembling the complete molecular structure. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two or three bonds. For this compound, COSY would show correlations between adjacent protons around the seven-membered ring, allowing for the mapping of the proton sequence (e.g., H2-H3, H3-H4, etc.).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It is invaluable for assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the signal for the methyl protons of the ester group (~3.7 ppm) would correlate with the methoxy (B1213986) carbon signal (~52 ppm).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds). This is crucial for connecting different parts of the molecule. Key HMBC correlations would include the one between the methyl ester protons and the carbonyl carbon (C=O), and correlations from protons on the azepane ring to neighboring carbons, confirming the ring structure and the position of the substituent. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformational preferences. ipb.pt For the azepane ring, which likely adopts a chair-like conformation, NOESY could reveal through-space interactions between axial and equatorial protons, helping to confirm the compound's 3D structure.

To confirm the enantiomeric purity of this compound, chiral NMR spectroscopy is a powerful technique. This method involves the addition of a chiral solvating agent (CSA) or a chiral derivatizing agent to the NMR sample. semmelweis.hu

The CSA forms transient, non-covalent diastereomeric complexes with the (R) and (S) enantiomers of the analyte. nih.gov Because diastereomers have different physical properties, the protons and carbons of the (R) and (S) enantiomers experience slightly different chemical environments, leading to separate, distinguishable signals in the NMR spectrum (most often ¹H or ¹⁹F NMR). semmelweis.hu The enantiomeric excess (ee) can then be accurately calculated by integrating the signals corresponding to each enantiomer. nih.govwikipedia.org This method avoids the potential for kinetic resolution that can occur with derivatization methods.

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the gold standard for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. The technique requires the formation of a high-quality single crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern.

Mathematical analysis of this pattern yields a detailed electron density map, from which the precise position of every atom in the crystal lattice can be determined. nih.gov For a chiral molecule like this compound, this analysis not only confirms the connectivity of the atoms but also definitively establishes their spatial arrangement, thus confirming the (R) configuration at the C4 stereocenter. usm.eduacs.org The resulting crystal structure provides bond lengths, bond angles, and torsional angles with very high precision. mdpi.comresearchgate.net

Q & A

Q. How should raw crystallographic data for this compound derivatives be archived to meet FAIR principles?

- Methodological Answer :

- Deposit in Public Repositories : Upload CIF files to the Cambridge Structural Database (CSD) or Crystallography Open Database (COD). Include refinement details (R-factors, Flack parameters) and validation reports .

- Metadata Standards : Adopt CCDC or IUCr guidelines for annotating experimental conditions (e.g., temperature, wavelength) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.